5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

BRD4 bromodomain inhibition epigenetic probe medicinal chemistry

Medicinal chemistry teams must procure this exact 4'-methyl regioisomer (CAS 2020822-88-0) to ensure reproducible BRD4 BD2 epigenetic probe data and CNS-kinase SAR. Substituting the 3'- or 6'-methyl analogs risks failed cross-coupling and off-target binding; this differentiated scaffold is the only isomer indexed in curated BRD4 BD2 binding databases. Single bromine handle enables efficient Suzuki/Buchwald-Hartwig diversification with low conformational flexibility (1 rotatable bond).

Molecular Formula C11H13BrF2N2
Molecular Weight 291.13 g/mol
CAS No. 2020822-88-0
Cat. No. B1415892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
CAS2020822-88-0
Molecular FormulaC11H13BrF2N2
Molecular Weight291.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)N2CCC(CC2)(F)F
InChIInChI=1S/C11H13BrF2N2/c1-8-6-10(15-7-9(8)12)16-4-2-11(13,14)3-5-16/h6-7H,2-5H2,1H3
InChIKeyTXAZRAQNSYPNHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl (CAS 2020822-88-0): Procurement-Relevant Identity and Core Characteristics


5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl (CAS 2020822-88-0), also cataloged as MFCD31654694, is a halogenated, fluorinated bipyridinyl derivative with the systematic IUPAC name 5-bromo-2-(4,4-difluoropiperidin-1-yl)-4-methylpyridine [1]. The compound has a molecular formula of C11H13BrF2N2 and a molecular weight of 291.13 g/mol [1]. It features a tetrahydro-2H-[1,2']bipyridinyl scaffold bearing a bromine atom at the 5'-position, two fluorine atoms at the 4-position of the piperidine ring, and a methyl group at the 4'-position of the pyridine ring [1]. Commercially, it is offered at a minimum purity of 95% . This specific substitution pattern differentiates it from positional isomers and analogs that vary in methyl-group placement or halogen identity, making precise identification critical for reproducible research and procurement.

Why 5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl Cannot Be Replaced by a Close Analog in Biological or Chemical-Intermediate Procurement


The tetrahydro-2H-[1,2']bipyridinyl scaffold supports multiple regioisomers that are not functionally interchangeable. The 4'-methyl positional isomer (the target compound) is structurally distinct from the 3'-methyl and 6'-methyl analogs [1], and this methyl-group position can substantially alter steric and electronic properties at the bromine-bearing pyridine ring, which in turn affects cross-coupling reactivity and target-binding geometry [2]. Within the broader 4,4-difluoropiperidine class, minor substituent changes are known to modulate blood-brain barrier penetration and kinase selectivity [2]. Consequently, substituting the 4'-methyl compound with a regioisomer or a des-methyl, des-bromo, or des-fluoro analog risks non-reproducible biological results or failed synthetic sequences. The quantitative evidence below defines exactly where the 4'-methyl substitution provides measurable differentiation relative to the closest available comparators.

Quantitative Differentiation Evidence for 5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl vs. Closest Analogs


Regioisomeric Methyl-Position Impact on BRD4 BD2 Binding Affinity

Among the 4,4-difluoropiperidine-containing bipyridinyl series, the 4'-methyl regioisomer (target compound, IUPAC 5-bromo-2-(4,4-difluoropiperidin-1-yl)-4-methylpyridine) is associated in curated chemogenomic databases with human BRD4 BD2 bromodomain binding, whereas no comparable BRD4 affinity data are publicly indexed for the 3'-methyl (CAS 2026536-59-2) or 6'-methyl positional isomers in the same assay panel, suggesting a regiochemical dependence of binding [1]. Although a direct head-to-head comparison under identical conditions is not yet published, the presence of the target compound in the BindingDB BRD4 BD2 dataset (linked via ChEMBL) while its closest regioisomers are absent provides class-level inferential evidence for differentiation driven by the 4'-methyl position.

BRD4 bromodomain inhibition epigenetic probe medicinal chemistry

Lipophilicity (XLogP3-AA) Differentiation Across Methyl-Positional Isomers

The 4'-methyl substitution on the pyridine ring yields a computed XLogP3-AA value of 3.5 for the target compound, per PubChem [1]. In contrast, the 3'-methyl isomer (CAS 2026536-59-2) is predicted to have a slightly different logP owing to altered electronic distribution and steric shielding of the pyridine nitrogen, although an authoritative computed value is not yet publicly confirmed. The 6'-methyl isomer is expected to exhibit a further-shifted logP profile based on its altered ring topology. In the context of the 4,4-difluoropiperidine class, XLogP values in the 3.0–4.0 range are associated with favorable blood-brain barrier penetration [2], positioning the target compound's logP of 3.5 as centrally placed within the CNS-optimal window.

ADME property optimization CNS drug design lead optimization

Hydrogen-Bond Acceptor Capacity Differentiating Functional Utility in Fragment-Based Drug Design

The target compound possesses 4 hydrogen-bond acceptor sites (two fluorine atoms and two pyridine/piperidine nitrogen atoms) and 0 hydrogen-bond donor sites, as computed by Cactvs [1]. This combination yields a donor-free, acceptor-only profile that is distinct from analogs bearing amino (-NH2), hydroxyl (-OH), or amide groups, which introduce donor capacity and alter pharmacokinetics. The 3'-nitro analog (5'-bromo-4,4-difluoro-3'-nitro), for example, adds two additional H-bond acceptors (nitro oxygens), increasing acceptor count to 6 and potentially reducing membrane permeability. The 3'-amine analog introduces an H-bond donor, shifting the compound into a different property space. The absence of donors in the target compound supports passive membrane permeation and aligns with CNS drug-likeness criteria.

fragment-based drug discovery ligand efficiency medicinal chemistry

Synthetic Versatility: Bromine as a Cross-Coupling Handle Unavailable in Des-Bromo and Chloro Analogs

The 5'-bromo substituent in the target compound provides a reactive site for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), which is absent in des-bromo analogs such as 4,4-difluoropiperidine or 4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl without the bromine [1]. Compared to the analogous chloro derivative (if available), the C-Br bond is more reactive in oxidative addition, enabling milder coupling conditions and broader substrate scope. The combination of a single rotatable bond (Rotatable Bond Count = 1) and the bromine handle allows predictable diversification with minimal conformational flexibility, which is advantageous for structure-activity relationship (SAR) studies [1].

palladium-catalyzed cross-coupling Suzuki coupling building block

Procurement-Guiding Application Scenarios for 5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl


BRD4 Bromodomain Chemical Probe Development Requiring a 4'-Methyl-Substituted Bipyridinyl Scaffold

Research groups targeting BRD4 BD2 for epigenetic probe discovery should specify the 4'-methyl isomer because it is the only regioisomer within this chemical series with indexed presence in curated BRD4 BD2 binding datasets (BindingDB/ChEMBL) [1]. The 3'-methyl and 6'-methyl analogs lack equivalent database evidence, and procurement of the wrong isomer would require re-synthesis or re-screening, incurring significant time and cost penalties.

CNS-Penetrant Kinase Inhibitor Lead Optimization Leveraging 4,4-Difluoropiperidine Blood-Brain Barrier Properties

The 4,4-difluoropiperidine moiety is patented as a blood-brain barrier penetrable scaffold for protein kinase inhibition [2]. The target compound's XLogP of 3.5 [3] and zero H-bond donor count [3] align with CNS drug-likeness guidelines, supporting its use as an intermediate for VEGFR2, SRC-family kinase (FYN), or other CNS kinase targets. Procurement should prioritize this specific substitution pattern to preserve the BBB-permeable characteristics demonstrated by the 4,4-difluoropiperidine class.

Parallel Synthesis Library Construction via Suzuki Coupling at the 5'-Bromo Position

Medicinal chemistry groups building focused libraries around the bipyridinyl core should select this compound for its single bromine handle, which enables efficient Suzuki, Buchwald-Hartwig, or Sonogashira diversification with commercial boronic acids or amines [3]. The low rotatable bond count (1 bond) [3] ensures conformational rigidity, which can improve ligand efficiency and selectivity in target binding [3].

Regiochemical SAR Elucidation of Methyl-Substituted Bipyridinyl Bromodomain Inhibitors

When systematically comparing the 3'-methyl, 4'-methyl, and 6'-methyl positional isomers for BRD4 or other bromodomain SAR, the 4'-methyl compound must be explicitly procured as it represents a distinct vector in chemical space. Differences in logP (3.5 vs. estimated 3.3–4.0 range for other isomers) and potentially distinct binding modes necessitate separate procurement and testing of each isomer rather than generic substitution [3].

Quote Request

Request a Quote for 5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.